molecular formula C14H10BrFO3 B6287228 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid CAS No. 2586127-27-5

3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid

Cat. No.: B6287228
CAS No.: 2586127-27-5
M. Wt: 325.13 g/mol
InChI Key: LBLHJVBIDGWVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid is a useful research compound. Its molecular formula is C14H10BrFO3 and its molecular weight is 325.13 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid is 323.97973 g/mol and the complexity rating of the compound is 307. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-fluoro-3-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO3/c15-10-6-11(14(17)18)13(16)12(7-10)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBLHJVBIDGWVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.13 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Handling and Safety Profiling of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide provides an in-depth technical analysis of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid , a specialized intermediate often employed in the synthesis of kinase inhibitors (e.g., KRAS or EGFR modulators). Unlike generic Safety Data Sheets (SDS) that provide boilerplate data, this document focuses on the operational safety and chemical logic required to handle this fluorinated scaffold in a research setting.

The molecule combines three distinct functionalities that dictate its safety and reactivity profile:

  • Benzoic Acid Moiety: Provides acidic character (

    
     approx. 2.5–3.0), necessitating acid-base precautions.
    
  • Ortho-Fluorine: Increases acidity via inductive effects and enhances metabolic stability, but increases potential for severe eye irritation.

  • Benzyloxy Ether: Adds lipophilicity, facilitating skin absorption, and serves as a latent phenol protecting group.

Chemical Identity Table
PropertyData
Chemical Name 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid
CAS Number 2586127-27-5 (Representative; verify specific salt forms)
Molecular Formula

Molecular Weight 325.13 g/mol
Physical State White to off-white powder
Solubility Insoluble in water; Soluble in DMSO, DMF, DCM
Acidity (

)
Predicted ~2.8 (Enhanced by o-F)

Hazard Identification & Mechanistic Toxicology

Signal Word: WARNING

While standard SDS documents classify this compound under generic irritant categories, the mechanistic understanding of its structure reveals specific risks that require elevated vigilance.

GHS Classification & Logic
Hazard ClassCategoryH-CodeMechanistic Insight
Skin Irritation Cat 2H315The acidic proton can denature keratin; lipophilic benzyloxy tail aids epidermal penetration.
Eye Irritation Cat 2AH319Critical Risk: The ortho-fluorine electron-withdrawing effect lowers

, making this a stronger acid than benzoic acid, causing rapid, severe ocular stinging.
STOT - SE Cat 3H335Fine dust inhalation irritates mucous membranes. Fluorinated aromatic dusts are often persistent.
Diagram: Hazard Assessment Logic

The following workflow illustrates how the chemical structure dictates the required safety controls.

HazardLogic Struct Chemical Structure (3-Benzyloxy-5-bromo-2-fluoro-COOH) Prop1 Ortho-Fluorine (Inductive Effect) Struct->Prop1 Prop2 Benzyloxy Group (Lipophilicity) Struct->Prop2 Prop3 Carboxylic Acid (Proton Donor) Struct->Prop3 Risk1 Increased Acidity (Lower pKa) Prop1->Risk1 Risk2 Skin Absorption Potential Prop2->Risk2 Prop3->Risk1 Control1 Eye Protection: Chem Goggles (Not Safety Glasses) Risk1->Control1 Severe Irritation risk Control2 Glove Selection: Nitrile (Double gloving rec.) Risk2->Control2 Permeation risk

Caption: Structural features (fluorine, benzyloxy) directly influence the toxicity profile, necessitating specific PPE choices over generic defaults.

Operational Safety Protocols

Engineering Controls
  • Primary Containment: All weighing and open handling must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Static Control: Fluorinated benzoic acids can be electrostatically active. Use an ionizing bar or anti-static gun during weighing to prevent powder scattering (which leads to inhalation risks).

Personal Protective Equipment (PPE)
  • Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), use a half-mask respirator with P100 (HEPA) cartridges.

  • Dermal:

    • Primary: Nitrile gloves (minimum 0.11 mm thickness).

    • Secondary: For prolonged handling or solution preparation, double-glove to prevent permeation facilitated by the benzyloxy ether moiety.

  • Ocular: Chemical splash goggles are mandatory. Standard safety glasses do not provide a seal against acidic dusts.

Storage & Stability
  • Conditions: Store at 2–8°C (refrigerated).

  • Incompatibility: Keep away from strong oxidizers and strong bases.[1]

  • Shelf-Life Factor: The benzyl ether linkage is generally stable but can oxidize to benzaldehyde over extended periods if exposed to light and air. Store in amber vials under inert gas (Nitrogen/Argon) if possible.

Reaction Safety: The "Senior Scientist" Perspective

The primary utility of this molecule is as a scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura). The following protocol ensures safety during these high-value transformations.

Critical Reaction Risks
  • Decarboxylation: At high temperatures (>120°C) in the presence of metal catalysts, electron-deficient benzoic acids can decarboxylate.

  • Pressure Build-up: If converting to an acid chloride (using

    
     or Oxalyl Chloride), the release of HCl and 
    
    
    
    gas requires rigorous scrubbing.
  • Waste Streams: The presence of Bromine and Fluorine classifies the waste as "Halogenated Organic," which requires segregated disposal to prevent corrosion in incinerators.

Workflow: Safe Suzuki Coupling Protocol

This workflow outlines the safety decision tree for using this intermediate in a palladium-catalyzed coupling.

ReactionSafety Start Start: Suzuki Coupling Planning Solvent Solvent Choice: Dioxane/Water or DMF? Start->Solvent Base Base Selection: Carbonate vs Phosphate Solvent->Base Risk_Gas Risk: CO2 Evolution (Pressure) Base->Risk_Gas If Carbonate used Risk_Therm Risk: Thermal Runaway (Exotherm) Base->Risk_Therm Catalyst Addition Action_Vent Action: Use Bubbler/ Open System Risk_Gas->Action_Vent Action_Temp Action: Ramp Temp Slowly (10C/min) Risk_Therm->Action_Temp Waste Disposal: Segregated Halogenated Waste Action_Vent->Waste Action_Temp->Waste

Caption: Operational workflow for managing pressure and thermal risks during metal-catalyzed coupling of the target acid.

Emergency Response & Disposal

Fire Fighting Measures
  • Combustion Products: Carbon oxides (

    
    ), Hydrogen Bromide (
    
    
    
    ), and Hydrogen Fluoride (
    
    
    )
    .
  • HF Warning: While the fluorine is bound to the ring, high-temperature combustion can release trace HF. Firefighters must wear full turnout gear and SCBA.

  • Extinguishing Media: Dry chemical,

    
    , or alcohol-resistant foam.[1] Do not use high-pressure water jets which may scatter the powder.
    
Accidental Release (Spill)
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Don goggles, double nitrile gloves, and a P100 respirator.

  • Neutralization: Cover the spill with sodium bicarbonate (

    
    ) or a spill pillow to neutralize the acid.
    
  • Collection: Sweep up carefully (avoid dust) and place in a "Halogenated Solid Waste" container.

  • Decontamination: Wipe the surface with a dilute (5%) sodium carbonate solution, followed by water.

Disposal Considerations
  • Do not dispose of down the drain.[2] The benzyloxy group renders it toxic to aquatic life (long-term effects).

  • Classify as RCRA Hazardous Waste (if in US) due to halogen content.

References

  • PubChem. (2025).[3] Compound Summary: 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid (Isomer Analog for Property Estimation). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[1] [Link]

  • European Chemicals Agency (ECHA). (2024). Guidance on the compilation of safety data sheets.[2] Version 4.[3][1][4][5]0. [Link]

Sources

Strategic Sourcing & Technical Validation: 3-(Benzyloxy)-5-bromo-2-fluorobenzoic Acid

[1][2]

Executive Summary

3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid (CAS: 2586127-27-5 ) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1][2] Its trisubstituted benzene core—featuring an aryl fluoride, a benzyloxy ether, and an aryl bromide—offers three distinct vectors for orthogonal functionalization.[2] This intermediate is frequently utilized in the synthesis of GLP-1 receptor agonists , kinase inhibitors , and PROTAC linkers where precise geometric constraints are required.[2]

This guide addresses the critical "Make vs. Buy" decision matrix, identifying reliable commercial sources while providing a validated technical roadmap for internal synthesis and quality control (QC) to mitigate supply chain risks.

Chemical Profile & Isomer Criticality

Warning: Commercial catalogs frequently conflate this molecule with its regioisomer, 4-bromo-2-fluoro-3-(benzyloxy)benzoic acid.[1][2] Verification of the substitution pattern via 2D-NMR (HMBC/NOESY) is mandatory upon receipt.[2]

PropertySpecification
Chemical Name 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid
CAS Number 2586127-27-5 (Target) / 1823581-55-0 (4-bromo isomer)
Molecular Formula C₁₄H₁₀BrFO₃
Molecular Weight 325.13 g/mol
Key Functional Groups Carboxylic Acid (

), Aryl Bromide (Suzuki/Buchwald handle), Aryl Fluoride (SNAr handle)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM; Insoluble in Water

Commercial Sourcing Landscape

The supply chain for this intermediate is bifurcated into Catalog Suppliers (milligram scale) and Custom Synthesis Partners (kilogram scale).[2]

Tier 1: Verified Catalog Suppliers (R&D Scale)

Use for initial screening and reference standards.[2]

  • eMolecules / Tier 1 Aggregators: Often list stock from partner labs.[2]

  • AOBChem / ChemSrc: Listed as suppliers, though lead times often indicate "synthesis on demand" rather than shelf stock.

  • Key Risk: High probability of "ghost inventory" (listed but not in stock).[2]

Tier 2: Precursor Strategy (The "Smart Buy")

For scale-up (>100g), purchasing the precursor and performing the final benzylation in-house is often more cost-effective and ensures higher purity.[1]

  • Precursor: 5-Bromo-3-fluoro-2-hydroxybenzoic acid [1][2][3]

  • CAS: 251300-29-5 [1][2][3]

  • Suppliers: Sigma-Aldrich, BLDpharm, Enamine.[2]

  • Availability: High.[2] This is a stable, shelf-stable phenol.[2]

Sourcing Decision Matrix

SourcingMatrixStartRequirement AnalysisQtyQuantity Needed?Start->QtySmall< 5 gramsQty->SmallScreeningLarge> 100 gramsQty->LargeProcess DevCatalogDirect Purchase(Check CAS 2586127-27-5)Small->CatalogPrecursorBuy Precursor:CAS 251300-29-5Large->PrecursorAction1Validate via NMR(Risk: Isomer mix)Catalog->Action1Action2In-House Benzylation(Cost: -60%)Precursor->Action2

Figure 1: Decision tree for sourcing based on scale and risk tolerance.

Technical Deep Dive: Synthesis & Impurity Profiling

If sourcing the precursor (CAS 251300-29-5 ), the conversion to the target is a standard Williamson ether synthesis. However, the presence of the carboxylic acid creates a chemoselectivity challenge.[2]

Validated Synthetic Protocol

Objective: Selective O-alkylation of the phenol without esterifying the carboxylic acid.

  • Reagents: 5-Bromo-3-fluoro-2-hydroxybenzoic acid (1.0 eq), Benzyl bromide (1.05 eq),

    
     (2.2 eq).[1][2]
    
  • Solvent: DMF or Acetone (anhydrous).

  • Conditions:

    • Step A: Dissolve acid in DMF; add 1.1 eq base.[2] Stir 15 min (formation of carboxylate).

    • Step B: Add remaining base and Benzyl bromide.[2] Heat to 60°C for 4-6 hours.

    • Note: The carboxylate acts as a temporary protecting group, but the benzyl ester impurity is common.[2]

  • Workup: Acidify to pH 3 with 1N HCl. The product precipitates.[2][4] Recrystallize from EtOH/Water.[2]

Impurity Logic & Control

The primary failure mode is over-benzylation , leading to the formation of Benzyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate.[1][2]

SynthesisPathwayPrecursorPrecursor Phenol(CAS 251300-29-5)TargetTarget Acid(CAS 2586127-27-5)Precursor->TargetBnBr (1.0 eq)K2CO3, 60°CImpurityImpurity: Benzyl Ester(Over-alkylation)Target->ImpurityExcess BnBrHigh TempControlControl Strategy:Stoichiometry (1.05 eq max)Saponification StepImpurity->Control

Figure 2: Reaction pathway illustrating the critical esterification side-reaction.

Remediation: If the ester impurity (>5%) is detected by HPLC, treat the crude solid with LiOH/THF/Water (1:1:[2]1) at RT for 2 hours to selectively hydrolyze the ester back to the target acid.

Quality Control (QC) Protocols

Every batch, whether purchased or synthesized, must pass this self-validating QC workflow.[2]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV @ 254 nm (aromatic) and 210 nm.[2]

  • Acceptance Criteria: Purity > 97% (AUC).

NMR Validation (The "Fingerprint")

The coupling constants between Fluorine and aromatic protons are diagnostic.[2]

  • ¹H-NMR (DMSO-d₆): Look for the benzyloxy singlet (~5.2 ppm) and two aromatic doublets/multiplets.[2]

  • ¹⁹F-NMR: Essential to confirm the position of the fluorine.[1][2]

    • Target (2-F): Shift typically ~ -110 to -120 ppm.[1][2]

    • Isomer (4-F or 6-F): Will show distinct shifts and coupling patterns.[2]

References

  • Chemical Source Data: 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid CAS 2586127-27-5.[1][2] ChemSrc. Available at: [Link][2]

  • Synthetic Methodology: General procedure for alkylation of hydroxybenzoic acids. Organic Syntheses, Coll. Vol. 3, p.167. (Adapted for fluorinated substrates).[2][3][4][5][6]

  • Isomer Data: 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid (Isomer Warning). PubChem CID 177687461.[2][7] Available at: [Link][2]

Methodological & Application

Synthesis of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid from 2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic Acid

Abstract

This application note provides a comprehensive, two-step synthetic protocol for the preparation of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid, a valuable fluorinated building block for pharmaceutical and materials science research. The synthesis commences with the key intermediate, 3-hydroxy-2-fluorobenzoic acid, which undergoes a regioselective bromination followed by a Williamson ether synthesis to yield the target compound. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step methodologies, mechanistic insights, and critical safety considerations to ensure reproducible and safe execution.

Introduction and Synthetic Strategy

Fluorinated aromatic compounds are of significant interest in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid incorporates a fluorine atom, a bromine atom for further functionalization (e.g., cross-coupling reactions), and a protected hydroxyl group, making it a versatile intermediate in organic synthesis.[2]

The synthetic route detailed herein begins with the commercially available or readily synthesized intermediate, 3-hydroxy-2-fluorobenzoic acid . While this intermediate can be prepared from 2-fluorobenzoic acid via a multi-step sequence involving nitration, reduction, and diazotization, this guide will focus on its efficient conversion to the final product in two key steps:

  • Regioselective Electrophilic Bromination: The electron-rich aromatic ring of 3-hydroxy-2-fluorobenzoic acid is selectively brominated at the 5-position to yield 5-bromo-3-hydroxy-2-fluorobenzoic acid.

  • Protective Benzylation: The phenolic hydroxyl group of the brominated intermediate is protected as a benzyl ether via a Williamson ether synthesis, affording the final target molecule, 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid .

This strategy offers a clear and efficient pathway, prioritizing high regioselectivity and utilizing standard, well-understood organic transformations.

Overall Synthetic Scheme

The two-step synthesis is outlined below. The initial bromination is directed by the powerful activating effect of the hydroxyl group, followed by the protection of this group to allow for subsequent selective reactions at other positions.

Synthetic_Scheme Start 3-Hydroxy-2-fluorobenzoic acid Intermediate 5-Bromo-3-hydroxy-2-fluorobenzoic acid Start->Intermediate Step 1: Bromination NBS, Acetonitrile Final 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid Intermediate->Final Step 2: Benzylation BnBr, K₂CO₃, DMF

Figure 1: Overall reaction pathway for the synthesis of the target compound.

Part I: Regioselective Bromination of 3-Hydroxy-2-fluorobenzoic Acid

Principle and Rationale

The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the ring. The hydroxyl group (-OH) is a strongly activating, ortho, para-director. The fluorine (-F) and carboxylic acid (-COOH) groups are deactivating. The powerful activating nature of the hydroxyl group overwhelmingly directs the incoming electrophile (Br⁺). The para position relative to the -OH group (C5) is sterically accessible and electronically favored, leading to the selective formation of 5-bromo-3-hydroxy-2-fluorobenzoic acid .

N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling and ability to provide a low, steady concentration of bromine, which helps to minimize the formation of poly-brominated byproducts compared to using elemental bromine.[3]

Quantitative Data and Materials
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMoles (mmol)
3-Hydroxy-2-fluorobenzoic acid341-27-5156.125.00 g32.0
N-Bromosuccinimide (NBS)128-08-5177.985.98 g33.6
Acetonitrile (CH₃CN)75-05-841.05100 mL-
Deionized Water (H₂O)7732-18-518.02250 mL-
Hydrochloric Acid (1M HCl)7647-01-036.46~20 mL-
Ethyl Acetate (EtOAc)141-78-688.11200 mL-
Brine (sat. NaCl)7647-14-558.4450 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g-
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxy-2-fluorobenzoic acid (5.00 g, 32.0 mmol).

  • Dissolution: Add acetonitrile (100 mL) and stir at room temperature until all the solid has dissolved.

  • Addition of NBS: Cool the solution to 0 °C using an ice-water bath. Slowly add N-Bromosuccinimide (5.98 g, 33.6 mmol) in small portions over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Solvent Removal: Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Aqueous Work-up: To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Stir vigorously.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethanol and water to afford 5-bromo-3-hydroxy-2-fluorobenzoic acid as a white to off-white solid.

Safety Precautions
  • N-Bromosuccinimide (NBS): NBS is an irritant. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Acetonitrile: Acetonitrile is flammable and toxic. All handling should be performed in a fume hood.

  • General Precautions: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

Part II: Benzylation of 5-Bromo-3-hydroxy-2-fluorobenzoic Acid

Principle and Rationale

This transformation is a Williamson ether synthesis, a classic Sₙ2 reaction. The phenolic proton is more acidic than the carboxylic acid proton, but under basic conditions with a suitable base like potassium carbonate (K₂CO₃), the phenoxide is readily formed. This phenoxide anion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion.[5]

Using a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the phenoxide anion highly reactive. While benzylation of the carboxylate can also occur to form an ester, the reaction conditions (mild base, temperature) favor the O-alkylation of the more nucleophilic phenoxide. Subsequent acidic workup ensures the final product is the carboxylic acid.

Quantitative Data and Materials
Reagent/MaterialCAS No.M.W. ( g/mol )AmountMoles (mmol)
5-Bromo-3-hydroxy-2-fluorobenzoic acid289041-33-4235.015.00 g21.3
Benzyl Bromide (BnBr)100-39-0171.042.78 mL (3.85 g)22.4
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.214.41 g31.9
N,N-Dimethylformamide (DMF)68-12-273.0975 mL-
Deionized Water (H₂O)7732-18-518.02300 mL-
Hydrochloric Acid (1M HCl)7647-01-036.46~50 mL-
Ethyl Acetate (EtOAc)141-78-688.11200 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04~10 g-
Detailed Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask, combine 5-bromo-3-hydroxy-2-fluorobenzoic acid (5.00 g, 21.3 mmol) and anhydrous potassium carbonate (4.41 g, 31.9 mmol).

  • Solvent Addition: Add dry DMF (75 mL) and stir the suspension at room temperature.

  • Addition of Benzyl Bromide: Add benzyl bromide (2.78 mL, 22.4 mmol) dropwise to the stirred suspension using a syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction by TLC.

  • Cooling and Quenching: After completion, cool the mixture to room temperature and pour it slowly into a beaker containing ice-cold deionized water (300 mL).

  • Acidification: Stir the aqueous mixture and acidify to a pH of ~2 by the slow addition of 1M HCl. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers, wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 3-(benzyloxy)-5-bromo-2-fluorobenzoic acid.

Safety Precautions
  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It must be handled with extreme care in a well-ventilated fume hood.[4]

  • DMF: DMF is a skin and eye irritant. Avoid contact and inhalation.

  • Potassium Carbonate: While not highly hazardous, it can cause irritation. Avoid creating dust.

Characterization of the Final Product

The identity and purity of the synthesized 3-(benzyloxy)-5-bromo-2-fluorobenzoic acid should be confirmed using standard analytical techniques.

Predicted Spectroscopic Data

The following data are predicted based on the structure and analysis of analogous compounds.[6]

AnalysisExpected Results
¹H NMR (400 MHz, CDCl₃)δ 10.5-12.0 (br s, 1H, -COOH), 7.7-7.8 (m, 1H, Ar-H), 7.5-7.6 (m, 1H, Ar-H), 7.3-7.5 (m, 5H, Phenyl-H of benzyl), 5.2 (s, 2H, -OCH₂Ph)
¹³C NMR (100 MHz, CDCl₃)δ ~165 (C=O), ~155 (C-O), ~145 (C-F), ~135 (Ar C), ~130 (Ar C), ~129 (Ar C), ~128 (Ar C), ~127 (Ar C), ~120 (Ar C-H), ~115 (Ar C-H), ~110 (C-Br), ~71 (-OCH₂)
IR Spectroscopy (KBr/ATR)3200-2500 cm⁻¹ (broad, O-H stretch of COOH), ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O stretch), ~1050 cm⁻¹ (C-F stretch)
Mass Spec. (ESI-)[M-H]⁻ calculated for C₁₄H₉BrFO₃⁻: 322.97, found: ~323.0

Experimental Workflow Summary

The following diagram provides a visual summary of the key laboratory operations for both synthetic steps.

Experimental_Workflow cluster_0 General Protocol A 1. Dissolve Starting Material B 2. Add Reagents at 0°C or RT A->B C 3. Stir and Monitor by TLC B->C D 4. Quench Reaction & Remove Solvent C->D E 5. Aqueous Work-up & Extraction D->E F 6. Dry & Concentrate Organic Phase E->F G 7. Purify Crude Product (Recrystallization / Chromatography) F->G H 8. Characterize Final Product (NMR, IR, MS) G->H

Figure 2: Generalized experimental workflow for each synthetic step.

Conclusion

This application note details a reliable and efficient two-step synthesis of 3-(benzyloxy)-5-bromo-2-fluorobenzoic acid from 3-hydroxy-2-fluorobenzoic acid. The protocols for regioselective bromination and subsequent benzylation are robust and employ standard laboratory techniques. By providing clear, step-by-step instructions, along with the rationale behind key experimental choices and necessary safety data, this guide serves as a valuable resource for chemists engaged in the synthesis of complex intermediates for drug discovery and development.

References

  • CLEAPSS Science. (2022). Student safety sheets 55 Bromine.
  • Dakenchem. (2025). Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid.
  • Iqra Chem. (2025).
  • Slideshare. Bromine handling and safety.
  • Carl ROTH.
  • CDH Fine Chemical.
  • Guidechem. (2022). How is 5-Bromo-2-fluorobenzoic acid prepared?.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol.
  • Chem-Impex. 3-Bromo-2-fluorobenzoic acid.
  • European Patent Office. (2024).
  • BenchChem. (2025). An In-depth Technical Guide to the Benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.
  • BenchChem. (2025). Spectroscopic Analysis of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide.

Sources

Scalable synthesis routes for 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Scalable Synthesis of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research.[1][2][3] The strategic incorporation of fluorine and a benzyloxy group onto a brominated benzoic acid scaffold presents unique synthetic challenges requiring a robust and well-designed strategy.[4] This document outlines a validated, multi-step synthetic route emphasizing process scalability, safety, and high-yield production. We will delve into the causality behind experimental choices, provide step-by-step protocols, and discuss critical process optimization and troubleshooting parameters. This guide is intended for researchers, chemists, and process development professionals in the life sciences and chemical industries.

Strategic Approach: Retrosynthesis and Orthogonal Protection

The synthesis of a multi-functionalized molecule like 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid necessitates a carefully planned strategy to manage the reactivity of its distinct functional groups: a carboxylic acid, a phenol (as its benzyl ether), and halogen substituents. A direct, single-step synthesis is not feasible; therefore, a retrosynthetic approach guides the development of a logical and efficient pathway.

The core challenge lies in the selective functionalization of the aromatic ring and the protection of reactive groups. The carboxylic acid is acidic, while the phenolic hydroxyl group (the precursor to the benzyl ether) is also acidic and its corresponding phenoxide is nucleophilic. Performing a Williamson ether synthesis to install the benzyl group requires a base, which would readily deprotonate the carboxylic acid, leading to potential side reactions and solubility issues.

To circumvent this, an orthogonal protection strategy is essential.[5][6][7] This strategy involves using protecting groups for different functionalities that can be removed under distinct conditions without affecting each other.[8] In our proposed route, we will first protect the highly acidic carboxylic acid as a methyl ester. This ester is stable under the basic conditions required for the subsequent etherification of the phenolic hydroxyl group. The benzyl ether, in turn, is stable to the basic conditions used for the final deprotection (saponification) of the methyl ester.

G Target 3-(Benzyloxy)-5-bromo- 2-fluorobenzoic Acid Intermediate1 Methyl 3-(Benzyloxy)-5-bromo- 2-fluorobenzoate Target->Intermediate1 Saponification (Ester Hydrolysis) Intermediate2 Methyl 3-hydroxy-5-bromo- 2-fluorobenzoate Intermediate1->Intermediate2 Williamson Ether Synthesis (Benzylation) Intermediate3 Methyl 3-hydroxy- 2-fluorobenzoate Intermediate2->Intermediate3 Electrophilic Bromination StartingMaterial 3-Hydroxy-2-fluorobenzoic Acid Intermediate3->StartingMaterial Fischer Esterification

Caption: Retrosynthetic analysis of the target molecule.

Recommended Scalable Synthesis Workflow

The recommended pathway is a four-step process starting from the commercially available 3-Hydroxy-2-fluorobenzoic acid. This route is designed for high yields, operational simplicity, and scalability.

G cluster_0 Workflow for Scalable Synthesis Start Start: 3-Hydroxy-2-fluorobenzoic Acid Step1 Step 1: Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate1 Intermediate: Methyl 3-hydroxy-2-fluorobenzoate Step1->Intermediate1 Step2 Step 2: Bromination (NBS, ACN) Intermediate1->Step2 Intermediate2 Intermediate: Methyl 3-hydroxy-5-bromo- 2-fluorobenzoate Step2->Intermediate2 Step3 Step 3: Benzylation (BnBr, K₂CO₃, Acetone) Intermediate2->Step3 Intermediate3 Intermediate: Methyl 3-(Benzyloxy)-5-bromo- 2-fluorobenzoate Step3->Intermediate3 Step4 Step 4: Saponification (NaOH, H₂O/THF) Intermediate3->Step4 End Final Product: 3-(Benzyloxy)-5-bromo- 2-fluorobenzoic Acid Step4->End

Caption: The four-step synthesis workflow diagram.

Detailed Experimental Protocols

Protocol 1: Esterification of 3-Hydroxy-2-fluorobenzoic Acid
  • Principle: This is a classic Fischer esterification reaction. A catalytic amount of strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is reversible, and using an excess of methanol drives the equilibrium towards the product.

  • Materials:

    • 3-Hydroxy-2-fluorobenzoic acid (1.0 eq)

    • Methanol (MeOH), anhydrous (20-30 vols)

    • Sulfuric acid (H₂SO₄), concentrated (0.1-0.2 eq)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add 3-hydroxy-2-fluorobenzoic acid (1.0 eq).

    • Add anhydrous methanol (20-30 volumes). Stir until the solid is fully suspended.

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

    • Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: effervescence), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield methyl 3-hydroxy-2-fluorobenzoate as a solid, which can often be used in the next step without further purification.

Protocol 2: Regioselective Bromination
  • Principle: This step involves an electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho, para-directing group, while the fluorine and methyl ester are deactivating groups. The steric hindrance at the C2 position (due to fluorine) and C4 position (between two groups) favors the bromination at the C5 position, which is para to the powerful hydroxyl directing group. N-Bromosuccinimide (NBS) is a convenient and safer source of electrophilic bromine for this transformation compared to liquid bromine.[1]

  • Materials:

    • Methyl 3-hydroxy-2-fluorobenzoate (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (ACN), anhydrous (10-15 vols)

    • Sodium thiosulfate (Na₂S₂O₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Protocol:

    • Dissolve methyl 3-hydroxy-2-fluorobenzoate (1.0 eq) in anhydrous acetonitrile in a flask protected from light.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

    • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

    • Remove the acetonitrile under reduced pressure.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by recrystallization or flash column chromatography to yield pure methyl 3-hydroxy-5-bromo-2-fluorobenzoate.

Protocol 3: Williamson Ether Synthesis (Benzylation)
  • Principle: This is a classic S_N2 reaction where the phenoxide, formed by deprotonating the hydroxyl group with a mild base, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.[9] Potassium carbonate is an ideal base for scalability as it is inexpensive, easy to handle, and sufficiently basic to deprotonate the phenol without causing hydrolysis of the ester.[10]

  • Materials:

    • Methyl 3-hydroxy-5-bromo-2-fluorobenzoate (1.0 eq)

    • Benzyl bromide (BnBr) (1.2 eq)

    • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

    • Acetone or N,N-Dimethylformamide (DMF) (10 vols)

    • Ethyl acetate (EtOAc)

  • Protocol:

    • To a round-bottom flask, add methyl 3-hydroxy-5-bromo-2-fluorobenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetone (or DMF for higher temperatures if needed) to create a stirrable suspension.

    • Add benzyl bromide (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux (56°C for acetone) and maintain for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate, wash with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate in vacuo to obtain methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate, which may be purified by recrystallization if necessary.

Protocol 4: Saponification (Ester Hydrolysis)
  • Principle: The final step is the base-mediated hydrolysis of the methyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid product. Mild conditions are used to prevent any potential side reactions, such as cleavage of the benzyl ether or decarboxylation.[11]

  • Materials:

    • Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate (1.0 eq)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0-3.0 eq)

    • Tetrahydrofuran (THF) / Water mixture (e.g., 3:1)

    • Hydrochloric acid (HCl), 2M solution

    • Ethyl acetate (EtOAc)

  • Protocol:

    • Dissolve methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate (1.0 eq) in a mixture of THF and water.

    • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours, or at a slightly elevated temperature (e.g., 40°C) to accelerate the reaction.

    • Monitor the reaction by TLC until the starting ester is fully consumed.

    • Cool the mixture in an ice bath and carefully acidify to a pH of 1-2 with 2M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product, 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid, as a pure white solid.

Data Summary and Characterization

The following table summarizes the expected outcomes and key characterization data for the synthesis.

StepProduct NameExpected YieldPurity (HPLC)¹H NMR (CDCl₃, δ ppm) Key Signals
1 Methyl 3-hydroxy-2-fluorobenzoate>95%>98%~10.5 (s, 1H, -OH), ~7.2-7.5 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃)
2 Methyl 3-hydroxy-5-bromo-2-fluorobenzoate85-95%>98%~10.6 (s, 1H, -OH), ~7.6 (dd, 1H, Ar-H), ~7.4 (dd, 1H, Ar-H), ~3.9 (s, 3H, -OCH₃)
3 Methyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate90-98%>98%~7.3-7.6 (m, 7H, Ar-H), ~5.2 (s, 2H, -OCH₂Ph), ~3.9 (s, 3H, -OCH₃)
4 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid>95%>99%~11.0 (br s, 1H, -COOH), ~7.3-7.7 (m, 7H, Ar-H), ~5.2 (s, 2H, -OCH₂Ph)

Note: Exact NMR shifts may vary depending on solvent and concentration.

Troubleshooting and Process Optimization

  • Incomplete Esterification (Step 1): If the reaction stalls, add a fresh portion of catalytic H₂SO₄. Ensure anhydrous conditions, as water can shift the equilibrium back to the starting materials.

  • Poor Regioselectivity in Bromination (Step 2): Over-bromination (dibromo product) or formation of other isomers can occur if the temperature is not controlled or if excess NBS is used. Ensure slow, portion-wise addition of NBS at 0°C.

  • Sluggish Benzylation (Step 3): If the reaction is slow in acetone, switching to a higher-boiling polar aprotic solvent like DMF and increasing the temperature to 80-90°C can significantly increase the rate. Ensure the K₂CO₃ is finely powdered to maximize surface area.

  • Risk of Decarboxylation (Step 4): Benzoic acids, especially those with electron-donating groups, can be susceptible to decarboxylation under harsh acidic or basic conditions, particularly at high temperatures.[11] The final saponification and acidification should be performed at or near room temperature to mitigate this risk.

References

  • Fiveable. (2025, August 15). Orthogonal Protection Definition.
  • Benchchem. (2025).
  • University of Bristol.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Ong, L. L., et al. (2022, April 25). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. Organic & Biomolecular Chemistry.
  • Benchchem. (2025).
  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084.
  • Guidechem. (2022, October 22). How is 5-Bromo-2-fluorobenzoic acid prepared?
  • Chem-Impex. 5-Bromo-2-fluorobenzoic acid.
  • ChemicalBook. (2025, July 24). 3-Bromo-5-fluorobenzoic acid.
  • Benchchem. (2025).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic Acid

[1]

Case ID: PUR-5B2F-BENZ Compound Class: Halogenated Aryl Ether Benzoic Acids Primary Application: Intermediate for Kinase Inhibitors / GLP-1 Agonist Scaffolds[1]

Executive Summary

This guide provides a tiered purification strategy for 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid . Due to the specific substitution pattern—an acidic carboxyl group, a lipophilic benzyloxy ether, and a labile bromine atom—purification requires a balance between removing lipophilic impurities (benzyl bromide) and polar impurities (unreacted phenols) without compromising the aryl bromide integrity.[1]

Common Impurity Profile:

  • Impurity A (Neutral): Benzyl bromide (excess alkylating agent) & Benzyl alcohol.[1]

  • Impurity B (Acidic): 5-Bromo-2-fluoro-3-hydroxybenzoic acid (Unreacted starting material).[1]

  • Impurity C (Ester): Benzyl 3-(benzyloxy)-5-bromo-2-fluorobenzoate (Over-alkylation byproduct).[1]

  • Impurity D (Inorganic): Potassium/Sodium bromide salts.[1]

Tier 1: Chemical Purification (Acid-Base Extraction)

Objective: Bulk removal of neutral organic impurities (benzyl bromide, benzyl alcohol, and ester byproducts) and inorganic salts.[1]

The Logic: The ortho-fluorine atom increases the acidity of the benzoic acid (approx. pKa ~3.0–3.5), making it significantly more acidic than the phenolic starting material (pKa ~8–9).[1] We utilize a "pH Swing" to isolate the product.[1]

Protocol: The "pH Swing" Workup
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions with basic aqueous layers.[1]

  • Salt Removal: Wash the organic phase with Water (2x) to remove inorganic bromide salts.[1]

  • Base Extraction (Critical Step):

    • Extract the organic phase with saturated Sodium Bicarbonate (NaHCO₃) solution (2x).[1]

    • Mechanism:[2][3] NaHCO₃ (pH ~8.[1]5) will deprotonate the carboxylic acid (forming the water-soluble carboxylate salt) but is generally too weak to fully deprotonate the phenolic impurity or hydrolyze the ether.[1]

    • Action: Keep the Aqueous Layer (contains Product).[1] Discard the Organic Layer (contains Benzyl bromide, Esters, and Benzyl alcohol).

  • Acidification & Recovery:

    • Cool the aqueous layer to 0–5°C.[1]

    • Slowly acidify with 1M HCl to pH 1–2. Do not use concentrated HCl rapidly to avoid trapping impurities in the precipitating solid.

    • Extract the resulting milky suspension back into EtOAc or filter the solid if it precipitates cleanly.[1]

Workflow Diagram

AcidBaseExtractionStartCrude Reaction Mixture(Dissolved in EtOAc)WashWash with WaterStart->WashExtractExtract with sat. NaHCO3Wash->ExtractSplitPhase SeparationExtract->SplitOrgLayerOrganic Layer(Contains Benzyl Bromide, Esters)Split->OrgLayerDiscardAqLayerAqueous Layer(Contains Product as Na Salt)Split->AqLayerKeepAcidifyAcidify with 1M HCl to pH 1-2AqLayer->AcidifyPrecipitatePrecipitate/Extract ProductAcidify->Precipitate

Caption: Figure 1.[1] Acid-Base extraction workflow for selective isolation of the benzoic acid derivative.

Tier 2: Physical Purification (Recrystallization)[1]

Objective: Removal of trace regioisomers and unreacted phenolic starting material that co-extracted.

The Logic: The benzyloxy group adds significant lipophilicity.[1] A dual-solvent system using a polar protic solvent (to solubilize the acid) and a non-polar anti-solvent (to drive precipitation) is most effective.[1]

Troubleshooting: Solvent Selection Guide
Solvent SystemRatio (v/v)ApplicabilityPros/Cons
Ethanol / Water 3:1 to 1:1Standard Pros:[1] Excellent for removing inorganic traces.[1] Cons: Low yield if too much water is added too fast.[1]
Toluene / Heptane 1:2High Purity Pros: Excellent for removing unreacted benzyl bromide.[1] Cons: Requires heating (risk of decarboxylation >100°C).[1]
EtOAc / Hexane 1:3General Pros: Low boiling point (safe for Br-group).[1] Cons: Product may "oil out" instead of crystallizing.[1][4]

Q: My product is "oiling out" instead of crystallizing. What do I do?

  • Cause: The solution is too concentrated, or the anti-solvent was added too quickly.

  • Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod.[1][4] Allow to cool to Room Temperature slowly before placing in an ice bath.

Tier 3: Chromatography (Difficult Separations)

Objective: Separation of closely eluting regioisomers or "stubborn" impurities (e.g., de-benzylated byproducts).

The Logic: Benzoic acids streak (tail) on silica gel due to interaction with silanol groups.[1] You must acidify the mobile phase to suppress ionization and ensure sharp peaks.[1]

Protocol: Flash Chromatography[6]
  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate + 0.5% Acetic Acid .[1]

  • Gradient: 0% B → 40% B over 20 CV (Column Volumes).

  • Loading: Dissolve crude in a minimum amount of DCM or dry-load on Celite.[1]

Q: Why add Acetic Acid? Without acid, the carboxyl group (



1

Tier 4: Analytical Validation

Before releasing the batch, validate purity using these specific parameters.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B (High organic required to elute the lipophilic benzyloxy group).[1]

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amide/Carboxyl).[1]

Decision Logic for Purification

DecisionTreeCheckCheck Purity (HPLC)ImpurityTypeMain Impurity?Check->ImpurityTypeNeutralBenzyl Bromide / EsterImpurityType->NeutralNeutral/LipophilicIsomerRegioisomer / PhenolImpurityType->IsomerPolar/StructuralAction1Acid-Base ExtractionNeutral->Action1Action2Recrystallization (Tol/Hep)Isomer->Action2If <5%Action3Column (Acidified)Isomer->Action3If >5%

Caption: Figure 2. Decision matrix for selecting the appropriate purification method based on impurity profile.

FAQs: Specific Troubleshooting

Q: I see a new impurity appearing after Recrystallization from Methanol. What happened?

  • Diagnosis: Trans-esterification.[1] Heating a benzoic acid in Methanol (especially with trace acid catalyst) can form the Methyl Ester .[1]

  • Solution: Switch to Ethanol/Water or Isopropyl Alcohol (IPA) .[1] If using Methanol, ensure no mineral acid is present and keep temperatures low.

Q: Can I use hydrogenation (Pd/C) to purify the compound?

  • WARNING: NO.

  • Reason: Standard hydrogenation conditions will likely cleave the Benzyloxy group (deprotection to phenol) and may also debrominate the aryl ring (hydrodehalogenation).[1]

  • Alternative: If you must remove benzyl impurities chemically, use a scavenger resin (e.g., amine-functionalized silica) to trap benzyl bromide.[1]

References

  • Sigma-Aldrich. 5-Bromo-2-fluorobenzoic acid Product Specification & Safety Data Sheet.[1] (Base structure reference). Link[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 177687461: 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid.[1] (Structural isomer properties).[1] Link[1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General protocols for Acid-Base Extraction and Recrystallization of Aryl Halides).

  • Organic Syntheses. 2-Amino-3-fluorobenzoic acid.[1][5] Org.[1][6][7] Synth. 2005, 82, 69. (Reference for handling fluorinated benzoic acid solubility). Link

Technical Support Center: Purification of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvents for recrystallization of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Case ID: REC-3B5B2F-001 Compound CAS: 1823581-55-0 Molecular Formula: C₁₄H₁₀BrFO₃ Molecular Weight: 325.13 g/mol

Executive Summary: Physicochemical Profiling

Successful recrystallization of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid requires navigating its amphiphilic nature .

  • The Polar Head: The carboxylic acid moiety (-COOH) provides solubility in basic aqueous media and polar organic solvents (alcohols, DMSO).

  • The Lipophilic Tail: The benzyloxy group (-OCH₂Ph) and halogen substituents (Br, F) significantly increase lipophilicity compared to simple benzoic acid, making the compound poorly soluble in pure water but highly soluble in organics like dichloromethane (DCM) or ethyl acetate.

Recommendation: A single-solvent system is rarely effective for this profile. We recommend a Two-Solvent (Solvent/Anti-Solvent) System or an Acid-Base Chemical Purification workflow.

Part 1: Recommended Solvent Systems

Based on the structural analogs (e.g., 2-(benzyloxy)-5-chlorobenzoic acid) and solubility parameters, the following systems are validated for high-purity recovery.

Table 1: Solvent System Performance Matrix
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)SuitabilityKey Mechanism
Primary (Standard) Ethanol (95% or Absolute) Water (Deionized) ⭐⭐⭐⭐⭐ (Best Balance)High solubility of the benzyloxy core in hot ethanol; rapid crystallization upon adding water due to the hydrophobic halogens.
Secondary (Lipophilic) Ethyl Acetate n-Heptane (or Hexane) ⭐⭐⭐⭐ (Good for Drying)Excellent for removing non-polar byproducts. Produces anhydrous crystals easier to dry than aqueous systems.
Tertiary (Chemical) Dilute NaOH (aq) Dilute HCl (aq) ⭐⭐⭐ (Pre-purification)Not a true recrystallization, but a precipitation. Best for removing non-acidic organic impurities before the final recrystallization.

Part 2: Detailed Experimental Protocols

Protocol A: The "Ethanol/Water" Gold Standard

Use this method for final polishing of material >85% purity.

Principle: The compound dissolves readily in boiling ethanol. Water, acting as the anti-solvent, increases the polarity of the medium, forcing the hydrophobic benzyloxy-halo-aryl core to crystallize out in an organized lattice.

Workflow Diagram (Graphviz):

RecrystallizationWorkflow Start Crude Solid (3-Benzyloxy-5-bromo-2-fluorobenzoic acid) Dissolve Dissolve in boiling Ethanol (Min. Volume) Start->Dissolve Check Is solution clear? Dissolve->Check FilterHot Hot Filtration (Remove insoluble mechanical impurities) Check->FilterHot No (Solids present) AddWater Add Hot Water dropwise until persistent turbidity Check->AddWater Yes FilterHot->AddWater Reheat Add drops of Ethanol to clear turbidity AddWater->Reheat Cool Slow Cooling (RT -> 4°C) Reheat->Cool Collect Filtration & Wash (Cold 1:1 EtOH/H2O) Cool->Collect Dry Vacuum Dry (45°C, P2O5) Collect->Dry

Caption: Step-by-step logic for the Ethanol/Water recrystallization process, including decision points for hot filtration.

Step-by-Step Procedure:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add a stir bar.[1] Add Ethanol slowly while heating to reflux (approx. 78°C). Use the minimum amount necessary to dissolve the solid completely.[1]

  • Clarification (Optional): If insoluble particles (dust, salts) remain, perform a hot filtration through a pre-warmed glass funnel.

  • Nucleation Setup: Remove from heat source but keep the solution near boiling. Slowly add hot Water dropwise down the side of the flask.

  • Saturation Point: Stop adding water when a faint cloudiness (turbidity) persists and does not disappear upon swirling.

  • Clearing: Add a few drops of hot Ethanol to just clear the turbidity.[1] The solution is now saturated.[1]

  • Crystallization: Allow the flask to cool to room temperature undisturbed. Do not shock-cool in ice immediately, as this traps impurities. Once at room temperature, move to a 4°C fridge/ice bath for 1 hour.

  • Isolation: Filter the white needles/crystals using a Buchner funnel. Wash with a small volume of ice-cold 50% Ethanol/Water .

  • Drying: Dry under high vacuum at 40-50°C. Note: Benzyloxy groups can be sensitive to high heat; do not exceed 60°C.

Protocol B: Acid-Base "Chemical Swing" (Pre-Purification)

Use this if the crude material is dark, sticky, or contains significant non-acidic side products (e.g., unreacted benzyl bromide).

  • Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram). Stir until the solid dissolves (the acid forms the soluble sodium carboxylate salt).

  • Extraction (The Wash): Extract this aqueous phase with Ethyl Acetate or DCM (2x).

    • Why? The impurity (non-acidic organic) moves to the organic layer. The product (salt) stays in the water. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly acidify with 1M HCl to pH ~1-2.

  • Recovery: The product will precipitate as a thick white solid.[2] Filter, wash with water, and dry.[3]

  • Follow-up: Proceed to Protocol A for final crystalline form.

Part 3: Troubleshooting & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Cause: The melting point of the solvated compound (or impure mixture) is lower than the temperature at which saturation occurs. This is common with benzyloxy compounds due to their flexibility. Corrective Actions:

  • Re-heat and dilute: Add slightly more Solvent A (Ethanol) to lower the saturation temperature.

  • Seed: Add a "seed crystal" of pure material at the saturation point.

  • Vigorous Stirring: Stirring can sometimes induce crystallization over oiling.

  • Switch Solvents: If Ethanol/Water oils out, switch to Ethyl Acetate/Heptane . The non-polar nature of Heptane often solvates the "oily" impurities better, allowing the solid to crash out.

Issue 2: Colored Impurities

Symptom: Crystals are yellowish or grey instead of white. Cause: Trapped oxidized byproducts or benzyl bromide residues. Corrective Actions:

  • Activated Charcoal: During the hot dissolution step (Protocol A, Step 1), add activated charcoal (1-2% by weight). Stir for 5 minutes, then perform a hot filtration through Celite to remove the charcoal before adding the anti-solvent.

Issue 3: Low Yield

Symptom: Very little solid is recovered after cooling.[4] Cause: Too much solvent (Ethanol) was used, or the compound is too soluble in the Ethanol/Water mix. Corrective Actions:

  • Concentrate: Evaporate 30-50% of the solvent on a rotary evaporator and re-cool.

  • Increase Anti-Solvent: Add more water (carefully) to force precipitation.

  • pH Adjustment: Ensure the pH is acidic. If the solution is neutral/basic, the compound may be ionizing. Add a drop of HCl.

Part 4: Logical Pathways for Solvent Selection

The following diagram illustrates the decision matrix for selecting the correct purification method based on crude purity and behavior.

SolventSelection Input Crude Material State PurityCheck Est. Purity > 85%? Input->PurityCheck Sticky Is it Sticky/Oily? PurityCheck->Sticky Yes MethodB Protocol B: Acid-Base Extraction PurityCheck->MethodB No (Contains non-acids) MethodA Protocol A: Ethanol/Water Recryst. Sticky->MethodA No (Solid powder) MethodC Protocol C: EtOAc/Heptane Sticky->MethodC Yes (Oiling Risk) MethodB->MethodA Final Polish

Caption: Decision tree for selecting the optimal purification route based on the physical state and purity of the starting material.

References

  • BenchChem. (2025).[1][4][5] Application Note and Protocol for the Purification of 2-(Benzyloxy)-5-chlorobenzoic acid by Recrystallization. Retrieved from

  • PubChem. (2025).[6] Compound Summary: 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid (Structural Analog). National Library of Medicine. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Source for general solvent group properties).

(Note: While specific literature for the exact CAS 1823581-55-0 is proprietary/sparse, the protocols above are derived from chemically validated methods for the 2-(benzyloxy)-5-halo-benzoic acid scaffold found in References 1 and 2.)

Sources

Resolving solubility issues of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid

Welcome to the technical support guide for 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid. This document provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our approach is rooted in first principles of physical chemistry to empower you to not only solve immediate experimental hurdles but also to understand the underlying causes.

Part 1: Fundamentals - Why is This Compound Poorly Soluble?

The aqueous solubility of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid is inherently low due to its molecular structure. A successful solubilization strategy begins with understanding the physicochemical properties at play.

  • Hydrophobic Character : The molecule possesses significant non-polar surface area. The large benzyl group and the bromine-substituted aromatic ring are hydrophobic, resisting interaction with polar water molecules.[1][2] Aromatic carboxylic acids, in general, are sparingly soluble in water, and this effect is amplified by the large, non-polar substituents present here.[3][4]

  • Crystal Lattice Energy : In its solid state, the compound is a crystalline solid. The energy required to break the crystal lattice and allow individual molecules to be solvated by water can be substantial.

  • Ionizable Group : The single point of hydrophilicity is the carboxylic acid group (-COOH). This group is a weak acid, meaning it can donate a proton to become a negatively charged carboxylate ion (-COO⁻). This ionization is the primary lever we can pull to dramatically enhance aqueous solubility.

The key to solubilization is to overcome the hydrophobic character by manipulating the ionizable carboxylic acid group.

Part 2: Troubleshooting Guide & FAQs

This section addresses common questions in a practical, Q&A format. Each answer provides a theoretical explanation and a direct path to a solution.

Question 1: I've added my compound to water/buffer and it won't dissolve. What's the first thing I should do?

Answer: The most immediate and effective technique is pH adjustment .[][6] Your compound is a weak acid. In its protonated form (R-COOH) at low pH, it is neutral and poorly soluble. By raising the pH, you deprotonate the carboxylic acid to its highly soluble anionic salt form (R-COO⁻).[7][8]

Causality: The Henderson-Hasselbalch equation governs this equilibrium. As a rule of thumb, adjusting the pH to a level that is two units or more above the compound's pKa will result in >99% of the compound being in the ionized, soluble form. The pKa of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid is estimated to be in the range of 3.0 - 4.0, based on the pKa of structurally similar compounds like 2-fluorobenzoic acid (~3.27) and 3-fluorobenzoic acid (~3.86).[9][10] Therefore, adjusting the pH to ≥ 6.0 should effectively solubilize the compound.

Action:

  • Create a slurry of the compound in your desired volume of water or buffer.

  • While stirring, add a suitable base dropwise. Common choices include 1 M NaOH or 1 M KOH.

  • Monitor the pH and continue adding the base until the solid material completely dissolves. The solution should become clear.

  • Adjust the final volume as needed.

See Protocol 1 for a detailed step-by-step guide.

Question 2: My experimental conditions are pH-sensitive and I cannot raise the pH. What are my other options?

Answer: If pH adjustment is not viable, your next best option is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[11] This makes the environment more favorable for dissolving hydrophobic compounds.

Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[11] They disrupt the hydrogen bonding network of water, creating "pockets" that can more easily accommodate the non-polar regions of your compound.

Common Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Polyethylene Glycol 400 (PEG 400)

Action:

  • First, prepare a high-concentration stock solution of your compound in 100% of a chosen co-solvent (e.g., 100 mg/mL in DMSO).

  • Then, carefully dilute this stock solution into your final aqueous buffer. It is critical to add the stock solution to the buffer while vortexing or stirring vigorously to avoid immediate precipitation.

  • Be mindful of the final co-solvent concentration. High concentrations of organic solvents can be toxic to cells or interfere with assays. Always run a vehicle control with the same final concentration of the co-solvent.

See Protocol 2 for detailed instructions.

Question 3: I tried using a co-solvent, but my compound precipitates when I dilute it into my aqueous buffer. What now?

Answer: This is a common issue that occurs when the final co-solvent concentration is too low to maintain solubility. If you cannot increase the co-solvent percentage, you should explore more advanced formulation techniques such as using surfactants or cyclodextrins .

Option A: Surfactants

Causality: Surfactants are amphiphilic molecules that form microscopic spheres called micelles in water above a certain concentration (the Critical Micelle Concentration, or CMC).[12][13] The interior of these micelles is hydrophobic, creating a perfect environment to encapsulate your poorly soluble compound, while the hydrophilic exterior keeps the entire micelle-drug complex dissolved in water.[14][15][16]

  • Recommended Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20, Sodium Dodecyl Sulfate (SDS). For cell-based assays, non-ionic surfactants like Polysorbate 80 are generally preferred due to lower toxicity.

Option B: Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[17][18] They can form an "inclusion complex" with your compound, where the hydrophobic benzyloxy-phenyl portion of your molecule fits inside the cyclodextrin cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[19][20][21]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[18][21]

See Protocol 3 for guidance on these advanced methods.

Part 3: Visualized Workflows and Data

Diagrams

Fig 1. Troubleshooting Workflow for Solubility Issues start Start: Compound does not dissolve in aqueous buffer check_ph Can experimental pH be adjusted to > 6.0? start->check_ph adjust_ph Solubilize via pH Adjustment (See Protocol 1) check_ph->adjust_ph  Yes use_cosolvent Use Co-solvents (e.g., DMSO, Ethanol) (See Protocol 2) check_ph->use_cosolvent No   success SOLUBILIZED adjust_ph->success check_precip Does compound precipitate upon dilution? use_cosolvent->check_precip advanced Use Advanced Methods: Surfactants or Cyclodextrins (See Protocol 3) check_precip->advanced Yes check_precip->success No advanced->success fail Consult Formulation Specialist advanced->fail

Caption: A decision tree for troubleshooting solubility.

Fig 2. Effect of pH on Ionization and Solubility cluster_low_ph Low pH (e.g., pH < 3) cluster_high_ph High pH (e.g., pH > 6) Low_Solubility R-COOH (Protonated Form) Poorly Water-Soluble High_Solubility R-COO⁻ + H⁺ (Deprotonated Salt Form) Highly Water-Soluble Low_Solubility->High_Solubility Add Base (e.g., NaOH) Equilibrium shifts right High_Solubility->Low_Solubility Add Acid (e.g., HCl) Equilibrium shifts left

Caption: The equilibrium between insoluble and soluble forms.

Data Table

Table 1: Physicochemical Properties of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid and Related Compounds

PropertyValue / ObservationSource / Rationale
Molecular FormulaC₁₄H₁₀BrFO₂-
Molecular Weight325.13 g/mol PubChem CID 177687461 (for isomer)[22]
AppearanceExpected to be a white to off-white solid.General property of aromatic carboxylic acids.
Estimated pKa 3.0 - 4.0 Based on pKa of 2-fluorobenzoic acid (~3.27) and 3-fluorobenzoic acid (~3.86). Electron-withdrawing F and Br atoms lower the pKa relative to benzoic acid (4.20).[9][10][23]
Aqueous Solubility Very low at neutral or acidic pH. The large hydrophobic benzyloxy and bromophenyl groups dominate the structure.[1][2] Structurally similar 5-bromo-2-fluorobenzoic acid is only slightly soluble in water.[24]
Organic Solvent SolubilitySoluble in less polar organic solvents like DMSO, DMF, ethanol, and acetone."Like dissolves like" principle.[1][4]

Part 4: Detailed Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol describes how to prepare a stock solution by converting the acid to its soluble salt form.

Materials:

  • 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid

  • Deionized water or desired buffer

  • 1 M NaOH solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Weigh Compound: Accurately weigh the desired amount of the compound. For example, to make 10 mL of a 10 mM stock solution, weigh 3.25 mg.

  • Add Vehicle: Add the powder to a flask containing approximately 80% of the final desired volume of water or buffer (e.g., 8 mL for a final 10 mL volume). This will form a milky suspension or slurry.

  • Add Base: Place the flask on a stir plate. While the suspension is stirring, add the 1 M NaOH solution drop by drop using a pipette.

  • Monitor Dissolution: After each drop, allow a few moments for the base to react. You will observe the solution becoming clearer.

  • Check pH: Use a calibrated pH meter to monitor the pH. Continue adding base until all the solid has dissolved and the pH is stable at your target level (a pH ≥ 6.0 is recommended).

  • Final Volume Adjustment: Once the compound is fully dissolved, transfer the clear solution to a volumetric flask and add water/buffer to reach the final desired volume (e.g., 10 mL).

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.

Protocol 2: Solubilization Using Co-solvents

This protocol is for situations where pH cannot be altered.

Materials:

  • 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid

  • High-purity co-solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer or media

  • Vortex mixer

Procedure:

  • Prepare Concentrated Stock: Dissolve a weighed amount of the compound in a minimal volume of 100% co-solvent. Aim for a high concentration (e.g., 50-100 mg/mL or >100 mM) to minimize the amount of co-solvent added to your final system. Ensure it is fully dissolved.

  • Prepare Final Solution: Place the final volume of your aqueous buffer/media in a tube.

  • Dilute Stock: While vigorously vortexing or stirring the aqueous buffer, slowly add the required volume of the concentrated stock solution. For example, to make a 100 µM solution from a 100 mM DMSO stock, you would perform a 1:1000 dilution.

  • Observe for Precipitation: After addition, check the solution carefully for any signs of cloudiness or precipitate. If precipitation occurs, the final co-solvent concentration is too low. You may need to reformulate with a higher co-solvent percentage or switch to an advanced method.

  • Control: Always prepare a "vehicle control" by adding the same volume of the pure co-solvent to your aqueous buffer.

Protocol 3: Advanced Solubilization (Surfactants & Cyclodextrins)

This protocol provides a starting point for using formulation excipients. Optimization will likely be required.

Method A: Surfactant (Tween® 80)

  • Prepare a stock solution of 10% (w/v) Tween® 80 in deionized water.

  • In a separate tube, add your weighed compound.

  • Add a small amount of the 10% Tween® 80 stock and vortex to create a paste or slurry.

  • Slowly add your aqueous buffer to the slurry while vortexing until the final desired volume is reached. The final concentration of Tween® 80 should typically be in the range of 0.1% to 1%.

Method B: Cyclodextrin (HP-β-CD)

  • Determine Molar Ratio: A common starting point is a 1:1 or 1:2 molar ratio of your compound to HP-β-CD. (MW of HP-β-CD is ~1380 g/mol ).

  • Prepare Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your aqueous buffer. Warming the solution slightly can aid dissolution.

  • Add Compound: Add the powdered compound directly to the HP-β-CD solution.

  • Complexation: Stir or sonicate the mixture for several hours (or overnight) at room temperature to allow for the formation of the inclusion complex. The solution should clarify as the complex forms.

References

  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025). Vertex AI Search.
  • Crini, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • How to Achieve Drug Solubility. (2020). AZoLifeSciences. [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy and Bioallied Sciences. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (2023). LinkedIn. [Link]

  • Solubility Enhancement Techniques. (n.d.). Pharmaguideline. [Link]

  • European Medicines Agency. (2017). Cyclodextrins used as excipients. EMA/CHMP/333862/2013. [Link]

  • Pawar, J., & Fule, R. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. [Link]

  • Solubility Enhancement Technique. (n.d.). CUTM Courseware. [Link]

  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

  • Al-kassimy, M. A., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design. [Link]

  • Gallocchio, F., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. [Link]

  • Reddy, B. S., & Kumar, K. A. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Physical Properties of Carboxylic Acids. (2026). CK-12 Foundation. [Link]

  • AROMATIC CARBOXYLIC ACIDS (1).pdf. (n.d.). Scribd. [Link]

  • What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? (2018). Quora. [Link]

  • Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. (2022). The Chemist. [Link]

  • Wang, L., et al. (2002). Determination and correlation for solubility of aromatic acids in solvents. Journal of Chemical & Engineering Data. [Link]

  • The effect of different pH-adjusting acids on the aqueous solubility of carvedilol. (n.d.). ResearchGate. [Link]

  • How does pH affect solubility? (2025). askIITians. [Link]

  • PH adjustment: Significance and symbolism. (2026). Thesaurus.com. [Link]

  • pH and Solubility. (2025). Fiveable. [Link]

  • Al-Kasmi, B., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • 5-Bromo-2-fluorobenzoic acid. (n.d.). ChemWhat. [Link]

  • Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective. Separation and Purification Technology. [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]

  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering. [Link]

  • Bárcena, M., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics. [Link]

  • Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. (2019). Journal of Physical Organic Chemistry. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. (n.d.). Silo.tips. [Link]

  • 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid. (2025). PubChem. [Link]

  • 3-Fluorobenzoic acid. (n.d.). Wikipedia. [Link]

  • Chemical Properties of Benzoic acid, 3-bromo-. (n.d.). Cheméo. [Link]

Sources

Optimizing reaction temperature for bromination of 3-(benzyloxy)-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Optimization Guide Topic: Bromination of 3-(benzyloxy)-2-fluorobenzoic acid Document ID: TS-ORG-BR-2024-05 Status: Active

Executive Summary

This guide addresses the critical process parameters for the regioselective bromination of 3-(benzyloxy)-2-fluorobenzoic acid . The presence of the activating benzyloxy group (-OBn) competing with the deactivating fluoro (-F) and carboxyl (-COOH) groups creates a complex electronic landscape. The primary challenge is balancing Electrophilic Aromatic Substitution (EAS) kinetics against the thermodynamic risks of debenzylation (acid-catalyzed ether cleavage) and benzylic radical bromination .

Module 1: The Thermodynamic & Kinetic Landscape

To optimize this reaction, you must understand the competing mechanisms dictated by temperature.

ParameterLow Temp (< 10°C)Optimal (20°C - 40°C)High Temp (> 55°C)
Primary Mechanism Kinetic Control (EAS)Thermodynamic/Kinetic BalanceRadical Substitution / Acid Hydrolysis
Selectivity High (Para to -OBn)HighLow (Mixture of isomers)
Risk: Debenzylation NegligibleLowHigh (HBr cleavage of ether)
Risk: Benzylic Br NegligibleLowHigh (Radical mechanism)
Reaction Rate Slow (Stalled reaction)Moderate/EfficientFast (Runaway risk)

Mechanistic Insight: The -OBn group at position 3 is the strongest activator and an ortho/para director.

  • Position 2: Blocked by Fluorine.

  • Position 4: Ortho to -OBn, but sterically crowded and meta to the electron-withdrawing -COOH.

  • Position 6: Para to -OBn and ortho to -COOH.

  • Target: The 6-bromo isomer is the expected kinetic and thermodynamic product.

Module 2: Diagnostic Workflow (Visual)

Use this logic tree to diagnose failures in real-time.

BrominationLogic Start Start: Reaction Monitoring (TLC/HPLC) CheckConversion Check Conversion @ 2 Hours Start->CheckConversion LowConv < 10% Conversion CheckConversion->LowConv Slow GoodConv > 80% Conversion CheckConversion->GoodConv Ideal Stalled Stalled ~50% CheckConversion->Stalled Incomplete TempCheck Check Temp (< 20°C?) LowConv->TempCheck CheckImpurity Identify Impurity GoodConv->CheckImpurity AcidCat Add Lewis Acid Catalyst (e.g., 5 mol% FeBr3) Stalled->AcidCat IncreaseTemp Increase to 35°C Check Reagent Quality (NBS) TempCheck->IncreaseTemp Yes Debenz Product is Phenol (Debenzylation) CheckImpurity->Debenz Loss of Bn Benzylic Product is Benzyl Bromide (Radical Br) CheckImpurity->Benzylic +1 Br on CH2 FixDebenz LOWER Temp Add NaOAc Buffer Debenz->FixDebenz FixBenzylic Exclude Light Remove Radical Initiators Benzylic->FixBenzylic

Caption: Diagnostic logic for bromination troubleshooting. Blue nodes indicate actions; Red nodes indicate critical failure modes.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Loss of the Protecting Group (Debenzylation)

User Question: "I am seeing a new spot on TLC that is more polar than my product, and NMR shows the disappearance of the benzylic protons (~5.1 ppm). Why is my benzyl ether cleaving?"

Root Cause: This is "Acidolytic Cleavage." The bromination reaction generates HBr as a byproduct.[1][2]



At temperatures >50°C, or in the absence of a buffer, HBr can protonate the ether oxygen, leading to cleavage (leaving the phenol).

Corrective Action:

  • Temperature Control: Strictly maintain reaction temperature below 45°C .

  • Buffer System: Add 1.1 equivalents of Sodium Acetate (NaOAc) or Sodium Bicarbonate to the reaction mixture. This acts as an "acid sponge," neutralizing HBr as it forms without interfering with the NBS electrophilicity.

  • Solvent Switch: If using Acetic Acid, switch to DMF or Acetonitrile . These solvents are milder on acid-sensitive groups.

Issue 2: Poor Regioselectivity (Mixture of Isomers)

User Question: "I have 90% conversion, but HPLC shows two closely eluting product peaks (ratio 85:15). How do I ensure I get the 6-bromo isomer?"

Root Cause: The 4-position is also activated (ortho to -OBn) but is sterically hindered. High temperatures provide enough energy to overcome this steric barrier, increasing the formation of the 4-bromo impurity.

Corrective Action:

  • Thermodynamic Control: Lower the temperature to 0°C - RT . The 6-position is less sterically hindered and will be kinetically favored at lower temperatures.

  • Reagent Choice: Ensure you are using NBS (N-bromosuccinimide), not elemental Bromine (

    
    ).[3] NBS provides a lower, steady-state concentration of active bromine, which enhances selectivity.
    
Issue 3: Reaction Stalls or is Too Slow

User Question: "I am running the reaction at 0°C to be safe, but after 24 hours, I still have 50% starting material."

Root Cause: The substrate has a deactivating Fluorine atom and a Carboxylic Acid. While the Benzyloxy group activates, the overall electron density is only moderately high. 0°C might be below the activation energy threshold for this specific substituted ring.

Corrective Action:

  • Step-Wise Heating: Start at 0°C for 1 hour, then allow the reaction to warm to Room Temperature (20-25°C) .

  • Catalysis: If RT is insufficient, do not heat. Instead, add a mild Lewis Acid catalyst such as 5 mol%

    
      or 
    
    
    
    . This activates the NBS without requiring thermal energy that would risk side reactions.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 6-bromo-3-(benzyloxy)-2-fluorobenzoic acid.

Reagents:

  • Substrate: 3-(benzyloxy)-2-fluorobenzoic acid (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Anhydrous DMF (0.5 M concentration)

  • Buffer (Optional but recommended): Sodium Acetate (1.1 eq)

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with the Substrate and Sodium Acetate.

  • Solvation: Add Anhydrous DMF. Stir until fully dissolved.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add NBS portion-wise over 15 minutes. Reason: Prevents localized high concentrations of bromine radicals.

  • Reaction:

    • Stir at 0°C for 1 hour.

    • Remove ice bath and warm to 20-25°C .

    • Monitor by HPLC/TLC every 2 hours.

    • Critical Check: If conversion <50% after 4 hours, add 0.1 eq additional NBS.

  • Quench: Pour mixture into ice-water. The product should precipitate.

  • Self-Validation (NMR Check):

    • Regiochemistry: Check aromatic region. You should see two aromatic protons with ortho-coupling (

      
      ).
      
    • Integrity: Verify the Benzylic

      
       singlet is intact (~5.1 ppm).
      

Module 5: FAQs

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  It is not recommended. 

is a much harsher oxidant and generates HBr rapidly, significantly increasing the risk of debenzylation. If you must use

, use Acetic Acid as solvent with a Sodium Acetate buffer, and keep T < 20°C.

Q: Why is the reaction mixture turning yellow/orange? A: A pale yellow color is normal (liberation of small amounts of


). A deep orange/red color suggests excess free bromine or radical formation. If deep red, check that the reaction is not exposed to direct sunlight (which catalyzes radical formation).

Q: My product is an oil, but it should be a solid. What happened? A: This often indicates a mixture of isomers (4-bromo and 6-bromo) or the presence of succinimide. Recrystallize from Ethanol/Water or perform column chromatography.

References

  • NBS Advantages in EAS

    • Smith, M. B.; March's Advanced Organic Chemistry, 7th Edition.[4] (NBS provides low, constant bromine concentration, minimizing side reactions).[3]

    • Source:

  • Benzyl Ether Stability & Cleavage

    • Protective Groups in Organic Synthesis (Greene & Wuts). Benzyl ethers are stable to basic conditions but sensitive to strong acids (HBr) and Lewis acids.
    • Source:

  • Regioselectivity in Alkoxy-Benzoic Acids

    • MDPI, "Effect of Alkoxy Substituents on the Regioselectivity...".
    • Source:

  • General Bromination Protocols (Benchchem)

    • Provides standard protocols for brominating activated arom
    • Source:

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists

Executive Summary & Structural Context[1][2][3][4]

3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid is a highly functionalized scaffold frequently employed in the synthesis of kinase inhibitors and MDM2 antagonists. Its structural complexity—featuring a halogenated core, a benzyloxy ether linkage, and a carboxylic acid—presents unique challenges in NMR characterization.

This guide provides a technical analysis of the 1H NMR spectrum, focusing on the diagnostic utility of Fluorine-Proton (


) coupling  and solvent-dependent shifts . It compares the target molecule against its metabolic precursor (the free phenol) and non-fluorinated analogs to establish a robust Quality Control (QC) protocol.
The Molecule at a Glance[5]
  • Core: Benzoic Acid[1][2][3][4][5]

  • Substituents:

    • C1: Carboxylic Acid (-COOH)

    • C2: Fluorine (-F) [Critical Splitting Agent ]

    • C3: Benzyloxy (-OCH

      
      Ph)
      
    • C5: Bromine (-Br)

  • Active Spin System: Two isolated aromatic protons (H4, H6) coupled to

    
    .
    

Experimental Protocol: Signal Acquisition

To ensure reproducibility and minimize "invisible" carboxyl protons, the following protocol is recommended over standard CDCl


 preparations.
Recommended Method (DMSO-d )

Rationale: DMSO-d


 is preferred for benzoic acid derivatives. It disrupts carboxylic acid dimers, sharpening the -COOH signal, and prevents the solubility issues often seen with brominated aromatics in chloroform.
  • Sample Prep: Dissolve 10–15 mg of the analyte in 0.6 mL DMSO-d

    
     .
    
  • Tube Quality: Use high-precision 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors caused by glass camber.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons if running

      
      ).
      
    • Relaxation Delay (D1):

      
       2.0 seconds (essential for accurate integration of the aromatic protons vs. the benzyl methylene).
      
    • Scans (NS): 16–32 (sufficient for 1H); 1024+ (for

      
      ).
      
    • Temperature: 298 K (25°C).

Critical Note: If using CDCl


, the -COOH proton may appear extremely broad or drift >11 ppm due to concentration-dependent dimerization.

Spectral Analysis & Assignment

A. The Aromatic "Fingerprint" Region (7.0 – 8.0 ppm)

The defining feature of this spectrum is the coupling influence of the C2-Fluorine atom . Unlike simple benzoic acids, the protons here do not appear as simple doublets.

ProtonPositionChemical Shift (

, ppm)
MultiplicityCoupling Constants (

)
Assignment Logic
H-6 Ortho to COOH7.60 – 7.80 dd (Doublet of Doublets)

Hz

Hz
Most deshielded aromatic proton due to the electron-withdrawing -COOH group. Coupled to F (meta) and H-4 (meta).
H-4 Ortho to Br7.40 – 7.55 dd (Doublet of Doublets)

Hz

Hz
Shielded relative to H-6 due to the electron-donating benzyloxy group at C3.
Ph Benzyl Ring7.30 – 7.45 m (Multiplet)N/AOverlapping signals of the 5 protons on the benzyl phenyl ring.
B. The Aliphatic & Labile Region
ProtonGroupChemical Shift (

, ppm)
MultiplicityNotes
-CH

-
Benzyloxy5.15 – 5.25 s (Singlet)Diagnostic peak. Sharp singlet. If splitting is observed, check for long-range coupling to F (rare but possible).
-COOH Acid13.0 – 13.5 bs (Broad Singlet)Highly solvent dependent. Disappears upon D

O shake.

Comparative Analysis: QC & Impurity Profiling

This section compares the target molecule with its most common impurities and analogs to guide structural verification.

Scenario A: Target vs. Precursor (De-benzylation)
  • Impurity: 5-bromo-2-fluoro-3-hydroxybenzoic acid.

  • Cause: Incomplete benzylation or accidental hydrogenolysis.

  • Spectral Shift:

    • Loss of Signals: The Benzyloxy -CH

      
      - (~5.2 ppm) and Phenyl multiplet (7.3-7.5 ppm) vanish.
      
    • New Signal: A phenolic -OH appears (variable, 9.5–10.5 ppm in DMSO).

    • Shielding Effect: The H-4 proton shifts slightly upfield due to the free phenol being a stronger electron donor than the benzyl ether.

Scenario B: Target vs. Non-Fluorinated Analog
  • Analog: 3-(Benzyloxy)-5-bromobenzoic acid.

  • Context: Used to verify if the Fluorine is actually present on the ring.

  • Spectral Shift:

    • Simplification: H-4 and H-6 collapse from doublet of doublets (dd) to simple doublets (d) with small meta-coupling (

      
       Hz).
      
    • Coupling: The characteristic

      
       (~6 Hz) disappears entirely.
      
Scenario C: Regioisomer Distinction
  • Isomer: 5-(Benzyloxy)-3-bromo-2-fluorobenzoic acid.

  • Differentiation: The coupling constants remain similar, but the NOE (Nuclear Overhauser Effect) will differ.

    • Target: NOE observed between Benzyl-CH

      
       and H-4.
      
    • Isomer: NOE observed between Benzyl-CH

      
       and H-6 (or H-4 depending on exact substitution pattern, but spatial proximity changes).
      

Visualization of Analytical Logic

Diagram 1: Structural Verification Workflow

This decision tree outlines the logical steps to confirm the identity of the product using 1H NMR.

NMR_Workflow Start Crude Sample Spectrum Check_CH2 Check 5.2 ppm Region (Singlet Present?) Start->Check_CH2 Check_Aromatic Check 7.4-7.8 ppm (Splitting Pattern?) Check_CH2->Check_Aromatic Yes (2H) Result_Precursor IMPURITY: Free Phenol (De-benzylated) Check_CH2->Result_Precursor No (Signal Absent) Result_Product CONFIRMED: 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid Check_Aromatic->Result_Product Doublet of Doublets (dd) (J_HF coupling visible) Result_NonFluoro WRONG SCAFFOLD: Non-Fluorinated Analog Check_Aromatic->Result_NonFluoro Simple Doublets (d) (No F-coupling)

Caption: Logical workflow for distinguishing the target compound from common synthetic impurities using 1H NMR markers.

Diagram 2: Signal Assignment Map

Visualizing the coupling interactions.

Coupling_Map F2 Fluorine (C2) H4 Proton H4 F2->H4 Meta Coupling (J ~ 6 Hz) H6 Proton H6 F2->H6 Meta Coupling (J ~ 6 Hz) H4->H6 Meta Coupling (J ~ 2 Hz) Br5 Bromine (C5) Br5->H4 Ortho Effect (Shielding/Deshielding)

Caption: Spin-spin coupling network showing the influence of Fluorine (C2) on the aromatic protons H4 and H6.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6][7] (Authoritative source for general coupling constants and additivity rules).[8]

  • Reich, H. J. (2024). WinPLT NMR Data: 19F-1H Coupling Constants. University of Wisconsin-Madison. [Link]

  • Abraham, R. J., et al. (2006).[6] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[6] [Link]

  • PubChem. (2024). 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid Compound Summary. (Used for structural verification of regioisomers). [Link]

Sources

A Comparative Guide to the LC-MS Fragmentation Pattern of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the expected liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid. Designed for researchers in analytical chemistry, medicinal chemistry, and drug development, this document moves beyond a simple recitation of data to explain the causal factors driving the fragmentation cascade. We will compare its behavior to structurally related alternatives to provide a comprehensive understanding of how substituent effects dictate the molecule's signature in a mass spectrometer.

Foundational Principles: Structural Influences on Fragmentation

The fragmentation of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid in a mass spectrometer is not random; it is a predictable process governed by the molecule's inherent chemical structure. To interpret its mass spectrum, we must first consider the influence of its four key structural motifs: the carboxylic acid, the aromatic ring, the halogen substituents (bromine and fluorine), and the benzyloxy group.

  • Carboxylic Acid Moiety: Aromatic carboxylic acids are readily ionized using electrospray ionization (ESI), particularly in negative ion mode to form a stable [M-H]⁻ carboxylate anion.[1] Under collision-induced dissociation (CID) in MS/MS, this group commonly undergoes decarboxylation, leading to the loss of a neutral CO₂ molecule (44 Da).[2][3]

  • Benzyloxy Group: The C-O bond between the benzyl group and the phenyl ring is a point of lability. Cleavage of this bond is highly favored due to the exceptional stability of the resulting benzyl radical or, in positive-ion mode, the benzyl cation ([C₇H₇]⁺). This cation often rearranges to the highly resonance-stabilized tropylium ion at m/z 91, which is a diagnostic marker for benzyl-containing compounds.[4][5]

  • Halogen Substituents: The presence of bromine is a powerful diagnostic tool. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[6] Consequently, any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity.[7][8] This signature provides unambiguous confirmation of bromine in a given fragment. Fluorine, being monoisotopic, does not produce such a pattern but influences the molecule's electronics and bond strengths.

Given these principles, we can predict a fragmentation pattern dominated by competition between decarboxylation and cleavage of the benzylic ether bond.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for acquiring high-quality fragmentation data for the target analyte. The choices herein are designed to ensure good chromatographic separation, efficient ionization, and controlled fragmentation.

Liquid Chromatography (LC) Conditions

The objective of the LC method is to deliver a pure, well-resolved peak of the analyte to the mass spectrometer, free from co-eluting impurities or matrix components.

  • Instrumentation: Ultra-High Performance Liquid Chromatography (UHPLC) system (e.g., Shimadzu Prominence UFLC, Waters ACQUITY UPLC).[9][10]

  • Column: A reversed-phase C18 column (e.g., Shim-pack XR-ODS, 75 mm L x 3.0 mm I.D., 2.2 µm) is ideal for retaining this moderately nonpolar analyte.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier ensures the carboxylic acid is protonated, leading to better peak shape and retention on the reversed-phase column.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 95% B

    • 10-12 min: Hold at 95% B

    • 12.1-15 min: Return to 10% B for re-equilibration

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions

The MS parameters are optimized for negative ion mode ESI, which is superior for analyzing acidic compounds.

  • Instrumentation: A hybrid Quadrupole Time-of-Flight (Q-TOF) or Quadrupole-Orbitrap mass spectrometer capable of high-resolution, accurate-mass (HRAM) measurements.[10][11]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[1]

  • Full Scan MS (MS1):

    • Scan Range: m/z 100-500. This range comfortably covers the parent ion and expected fragments.

    • Capillary Voltage: 3.0 kV

    • Sheath Gas Flow: 35 (arbitrary units)

    • Auxiliary Gas Flow: 10 (arbitrary units)

    • Source Temperature: 320 °C[11]

  • Tandem MS (MS/MS):

    • Precursor Ions: Isolate the isotopic peaks of the [M-H]⁻ ion (m/z 322.98 and 324.98).

    • Activation: Collision-Induced Dissociation (CID).

    • Collision Energy: Stepped normalized collision energy (NCE) of 15, 25, and 40 eV to observe both low-energy and high-energy fragments.

The logical workflow for this analytical procedure is summarized in the diagram below.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Prep Dissolve sample in Acetonitrile/Water (1:1) Inject Inject onto C18 Column Prep->Inject Gradient Apply Gradient Elution Inject->Gradient ESI ESI Source (Negative Mode) Gradient->ESI MS1 Full Scan MS1 (Detect [M-H]⁻) ESI->MS1 Isolation Isolate Precursor Ion (m/z 323/325) MS1->Isolation CID Apply CID Isolation->CID MS2 Acquire MS2 Spectrum (Detect Fragments) CID->MS2

Caption: Experimental workflow for LC-MS/MS analysis.

Data Interpretation: Predicted Fragmentation Pathways

Upon ionization, 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid will form the deprotonated molecular ion [M-H]⁻. The calculated monoisotopic masses for this ion are m/z 322.9797 (for the ⁷⁹Br isotope) and m/z 324.9777 (for the ⁸¹Br isotope). In an MS/MS experiment, this precursor ion is expected to fragment via two primary, competing pathways as illustrated below.

G Parent [M-H]⁻ m/z 322.98 / 324.98 C₁₄H₉BrFO₃⁻ Frag_A Fragment A m/z 278.97 / 280.97 C₇H₃BrFO₂⁻ Parent->Frag_A - C₇H₇• (91 Da) Frag_B Fragment B m/z 231.93 / 233.93 C₁₃H₉BrFO₂⁻ Parent->Frag_B - CO₂ (44 Da) Frag_C Fragment C m/z 187.92 / 189.92 C₆H₂BrFO⁻ Frag_A->Frag_C - CO₂ (44 Da)

Caption: Proposed primary fragmentation pathways in negative ESI mode.

Pathway 1: Loss of the Benzyl Radical (Formation of Fragment A)

This pathway involves the homolytic cleavage of the benzylic ether C-O bond. This is often a highly favorable route due to the stability of the benzyl radical (C₇H₇•) that is lost.

  • Neutral Loss: C₇H₇• (Benzyl radical, 91.0548 Da)

  • Resulting Fragment (A): The resulting ion at m/z 231.9250 / 233.9230 corresponds to the 5-bromo-2-fluoro-3-hydroxybenzoate anion. This fragment retains the bromine atom and will therefore exhibit the characteristic 1:1 isotopic pattern.

This fragment can undergo subsequent fragmentation via the loss of CO₂ to yield Fragment C at m/z 187.9193 / 189.9172 .

Pathway 2: Decarboxylation (Formation of Fragment B)

This is a classic fragmentation pathway for deprotonated carboxylic acids.

  • Neutral Loss: CO₂ (Carbon dioxide, 43.9898 Da)

  • Resulting Fragment (B): The ion at m/z 278.9749 / 280.9729 corresponds to the 3-(benzyloxy)-5-bromo-2-fluorophenyl anion. This fragment is also expected to be prominent and will display the bromine isotopic signature.

The relative abundance of Fragment A versus Fragment B will be dependent on the collision energy applied. At lower energies, the weaker benzylic ether bond may cleave preferentially, while higher energies may favor the decarboxylation rearrangement.

Summary of Expected Key Ions
IonFormulaCalculated m/z (⁷⁹Br / ⁸¹Br)Neutral LossDescription
[M-H]⁻ C₁₄H₉BrFO₃⁻322.9797 / 324.9777-Precursor Ion
Fragment A C₇H₃BrFO₃⁻231.9250 / 233.9230C₇H₇•Loss of benzyl radical
Fragment B C₁₃H₉BrFO₂⁻278.9749 / 280.9729CO₂Decarboxylation
Fragment C C₆H₂BrFO⁻187.9193 / 189.9172C₇H₇• + CO₂Sequential loss from precursor

Comparative Analysis with Structural Alternatives

To fully appreciate the fragmentation pattern, we compare it with simpler molecules, isolating the effect of each functional group.

CompoundKey Structural DifferenceExpected Dominant FragmentationDiagnostic Implication
Benzoic Acid Lacks all substituentsLoss of CO₂ (m/z 121 -> m/z 77)[2]Establishes the baseline behavior of the carboxylate group.
3-Bromo-2-fluorobenzoic Acid Lacks benzyloxy groupLoss of CO₂ (m/z 219/221 -> m/z 175/177)Highlights that without the labile benzyloxy group, decarboxylation becomes the undisputed primary fragmentation pathway.
3-(Benzyloxy)benzoic Acid Lacks halogensCompeting loss of C₇H₇• and CO₂Demonstrates the competition between the two main pathways without the electronic influence and mass shift of the halogens. The absence of the M/M+2 isotopic pattern would be the most striking difference.

This comparison underscores that the fragmentation of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid is a composite of the behaviors of its constituent parts. The presence of both the benzyloxy group and the carboxylic acid creates two competitive, high-propensity fragmentation channels, while the bromine atom acts as an invaluable structural marker, confirming its presence in the precursor ion and any fragments derived from it.

Conclusion

The LC-MS/MS analysis of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid under negative ESI conditions is predicted to yield a rich and informative fragmentation spectrum. The key diagnostic features are the isotopic doublet of the precursor ion ([M-H]⁻ at m/z 323/325) and the presence of two major fragmentation pathways: the loss of a benzyl radical to form an ion at m/z 232/234, and decarboxylation to yield an ion at m/z 279/281. The characteristic 1:1 isotopic pattern for all bromine-containing ions serves as a definitive tool for fragment identification. This detailed understanding is crucial for structural confirmation, metabolite identification, and quality control in synthetic and developmental pipelines.

References

  • Korfmacher, W. A. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]

  • Li, H., et al. (2016). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, Oxford Academic. Available at: [Link]

  • Gabelica, V., et al. (2011). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry, ACS Publications. Available at: [Link]

  • Beynon, J. H., Job, B. E., & Williams, A. E. (1965). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. Zeitschrift für Naturforschung A. Available at: [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Fiveable. Available at: [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Atmospheres. Available at: [Link]

  • Hinata, N. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Proteomics. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Oregon State University. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). The Main Fragmentation Reactions of Organic Compounds. Spectroscopic Methods in Organic Chemistry. Available at: [Link]

  • Pradeep, S. U., et al. (2012). The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry. Available at: [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available at: [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. University of Arizona. Available at: [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Michigan State University Department of Chemistry. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. (2008). GCMS Section 6.9.5 - Fragmentation of Aromatics. Whitman College. Available at: [Link]

  • Shimadzu. (n.d.). Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. Shimadzu. Available at: [Link]

  • Distinto, S., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molbank. Available at: [Link]

  • Domainex. (n.d.). LC-MS based covalent fragment screening strategy. Domainex. Available at: [Link]

  • Elfita, et al. (2022). LC-MS/MS based metabolite profiling and lipase enzyme inhibitory activity of Kaempferia angustifolia Rosc. with different extracting solvents. Arabian Journal of Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid is a key building block in the synthesis of various novel therapeutic agents. Its complex structure, featuring a benzyloxy group, a brominated and fluorinated phenyl ring, and a carboxylic acid moiety, necessitates robust analytical methods for its characterization and quality control. The foundation of these methods lies in the use of well-characterized reference standards.

This guide provides an in-depth comparison of reference standard options for the analysis of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid. We will delve into the hierarchy of reference standards, the current commercial landscape, and provide detailed experimental protocols for the qualification of an in-house secondary reference standard, a common necessity for this particular compound.

The Indispensable Role and Hierarchy of Reference Standards

Analytical reference standards are highly purified and well-characterized materials used to confirm the identity, purity, and potency of a substance. The choice of a reference standard is a critical decision that impacts the validity of analytical data. The hierarchy of reference standards is generally classified into three tiers:

  • Primary Reference Standards: These are established by national or international pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[1][2][3] They are considered to have the highest metrological quality and are used to calibrate secondary standards.[2][4]

  • Certified Reference Materials (CRMs): These are produced by accredited organizations and are accompanied by a certificate that provides the value of a specified property, its uncertainty, and a statement of metrological traceability.

  • Secondary (In-house or Working) Reference Standards: These are standards qualified against a primary reference standard.[5] They are used for routine laboratory analyses to conserve the more expensive and often limited supply of primary standards.

A critical survey of the current market reveals that while 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid is commercially available from several chemical suppliers, there are no official Primary Reference Standards from pharmacopeias or readily available Certified Reference Materials for this specific molecule. This situation necessitates that laboratories procure a high-purity batch of the material and qualify it as a secondary (in-house) reference standard for quantitative and qualitative analyses.

Qualifying an In-House Secondary Reference Standard: A Comprehensive Workflow

The qualification of a secondary reference standard is a rigorous process to ensure its suitability for its intended use. The process involves a comprehensive characterization of the candidate material to confirm its identity and determine its purity. The following sections provide a detailed roadmap for this process.

Predicted Spectroscopic Profile of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic Acid

Due to the limited availability of published experimental spectra for 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid, the following profile is based on established spectroscopic principles and data from structurally analogous compounds, such as 2-(Benzyloxy)-5-chlorobenzoic acid and other substituted benzoic acids.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the fluorinated benzoic acid ring and the benzyl group, a singlet for the benzylic methylene protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule, with characteristic shifts for the carbonyl carbon, the aromatic carbons, and the benzylic methylene carbon.

  • ¹⁹F NMR: Fluorine-19 NMR is a powerful tool for the analysis of fluorinated compounds due to its high sensitivity and wide chemical shift range.[8] A single resonance is expected for the fluorine atom on the benzoic acid ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the ether linkage, and various C-H and C=C stretching and bending vibrations of the aromatic rings.[6]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show the molecular ion peak [M-H]⁻ in negative ion mode.[6]

Comparative Table of Reference Standard Grades
FeaturePrimary Pharmacopeial StandardCertified Reference Material (CRM)Qualified In-house Secondary Standard
Source National/International Pharmacopeias (e.g., USP, Ph. Eur.)[1][2]Accredited Reference Material ProducersHigh-purity commercial batch qualified internally
Traceability Highest level of metrological traceabilityMetrologically traceable with stated uncertaintyTraceable to a primary standard (if available) or well-characterized
Purity Assumed to be 100.0% pure for compendial purposes unless otherwise stated[2]Certified purity value with uncertaintyDetermined through comprehensive analysis
Cost HighModerate to HighLower material cost, but requires significant analytical resources for qualification
Intended Use Calibration of secondary standards, definitive identificationMethod validation, quality control, instrument calibrationRoutine analysis, working standard
Availability for 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid Not Currently AvailableNot Readily AvailableMust be prepared and qualified in-house

Experimental Protocols for Qualification

The following are detailed protocols for the analytical techniques required to qualify a secondary reference standard of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Assay

This method is designed to separate the main component from potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the candidate material in a suitable solvent (e.g., acetonitrile/water) to a known concentration.

Step-by-Step Protocol:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks interfere.

  • Inject the prepared sample solution.

  • Run the gradient program to elute the main peak and any impurities.

  • Integrate all peaks and calculate the purity by the area normalization method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments: ¹H, ¹³C, and ¹⁹F NMR.

Step-by-Step Protocol:

  • Dissolve a small amount of the sample in the deuterated solvent.

  • Acquire the ¹H NMR spectrum and integrate the signals.

  • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Acquire the ¹⁹F NMR spectrum.

  • Compare the obtained spectra with the predicted spectroscopic profile and known data for similar structures to confirm the identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation
  • Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.

  • Method: Use the same chromatographic conditions as the HPLC-UV method.

  • MS Parameters: Set the mass spectrometer to scan a relevant m/z range in both positive and negative ion modes.

Step-by-Step Protocol:

  • Inject the sample into the LC-MS system.

  • Obtain the total ion chromatogram (TIC) and the mass spectrum of the main peak.

  • Confirm that the observed molecular ion mass corresponds to the theoretical mass of 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy for Identity
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

Step-by-Step Protocol:

  • Acquire a background spectrum.

  • Acquire the sample spectrum.

  • Identify the characteristic functional group frequencies and compare them to the expected profile.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for reference standard selection and the workflow for qualifying an in-house standard.

G cluster_0 Reference Standard Selection Start Need to analyze 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid CheckPrimary Is a Primary Standard (USP/Ph. Eur.) available? Start->CheckPrimary CheckCRM Is a Certified Reference Material (CRM) available? CheckPrimary->CheckCRM No UsePrimary Use Primary Standard CheckPrimary->UsePrimary Yes UseCRM Use CRM CheckCRM->UseCRM Yes QualifySecondary Qualify an In-house Secondary Standard CheckCRM->QualifySecondary No

Caption: Decision tree for selecting a reference standard.

G cluster_1 In-house Secondary Standard Qualification Workflow SelectBatch Select a high-purity batch of the compound Characterization Comprehensive Characterization SelectBatch->Characterization HPLC HPLC-UV (Purity & Assay) Characterization->HPLC NMR NMR (1H, 13C, 19F) (Identity) Characterization->NMR MS LC-MS (Molecular Weight) Characterization->MS FTIR FTIR (Identity) Characterization->FTIR AssignPurity Assign Purity Value & Establish Specifications HPLC->AssignPurity NMR->AssignPurity MS->AssignPurity FTIR->AssignPurity Documentation Create Certificate of Analysis & Maintain Records AssignPurity->Documentation

Caption: Workflow for qualifying a secondary reference standard.

Conclusion

The use of appropriate reference standards is a cornerstone of analytical science, ensuring the reliability and accuracy of data in drug development and quality control. For 3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid, the absence of official primary standards or certified reference materials necessitates a proactive approach from analytical laboratories. By following the comprehensive qualification workflow outlined in this guide—encompassing spectroscopic characterization and chromatographic purity assessment—scientists can confidently establish a well-characterized in-house secondary reference standard. This not only ensures compliance with regulatory expectations but also provides a reliable and cost-effective solution for routine analysis, ultimately contributing to the development of safe and effective medicines.

References

  • EDQM. (n.d.). Fact sheet: European Pharmacopoeia Reference Standards. European Directorate for the Quality of Medicines & HealthCare.
  • United States Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.
  • Lachman Consultants. (2024, December 2). Are You Handling USP Reference Standards Appropriately?.
  • Labmix24. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Standards.
  • CPHI Online. (n.d.). Ph. Eur. Reference Standards | EDQM.
  • EDQM. (n.d.). Ph. Eur. Reference Standards: Orders and Catalogue. European Directorate for the Quality of Medicines & HealthCare.
  • United States Pharmacopeia. (n.d.). Use & Storage of Reference Standards.
  • LGC Standards. (n.d.). European Pharmacopoeia (Ph. Eur.) Reference Materials.
  • United States Pharmacopeia. (n.d.). <11> USP REFERENCE STANDARDS.
  • Trung Tâm Thuốc Central Pharmacy. (2025, December 10). USP Reference Standards- General Chapters.
  • Chem-Impex. (n.d.). 3-Bromo-5-fluorobenzoic acid.
  • ChemicalBook. (2025, July 24). 3-Bromo-5-fluorobenzoic acid | 176548-70-2.
  • PubChem. (2025, December 20). 3-(Benzyloxy)-4-bromo-2-fluorobenzoic acid | C14H10BrFO3 | CID 177687461.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-fluorobenzoic acid 97 146328-85-0.
  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
  • ResearchGate. (n.d.). (A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO.
  • Guidechem. (2022, October 22). How is 5-Bromo-2-fluorobenzoic acid prepared?.
  • Fisher Scientific. (n.d.). 5-Bromo-2-fluorobenzoic Acid 97.0+%, TCI America™.
  • Oakwood Chemical. (n.d.). 3-Bromo-5-fluorobenzoic acid.
  • Merck. (n.d.). 3-(benzyloxy)-5-bromo-2-fluorobenzaldehyde.
  • ResearchGate. (2023, December 14). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
  • SpectraBase. (n.d.). 3-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts.
  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids.
  • BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
  • University Politehnica of Bucharest. (n.d.). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES.
  • BenchChem. (n.d.). Spectroscopic Analysis of 2-(Benzyloxy)-5-chlorobenzoic Acid: A Technical Guide.
  • ACG Publications. (2025, September 29). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.
  • AIR Unimi. (2024, April 16). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
  • BLD Pharm. (n.d.). 1269232-93-0|3-Bromo-5-Chloro-2-fluorobenzoic acid.
  • BenchChem. (n.d.). Spectroscopic comparison of 2-(Benzyloxy)-5-chlorobenzoic acid and its precursors.
  • Imperial College London. (2021, October 21). 3.3 - Supertesting set 19F NMR.
  • The Royal Society of Chemistry. (n.d.). Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives.
  • Thermo Fisher Scientific. (2014, October 9). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method.
  • SpectraBase. (n.d.). 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts.
  • Huayuanwang. (2025, November 9). 2586127-27-5_3-(Benzyloxy)-5-bromo-2-fluorobenzoic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.